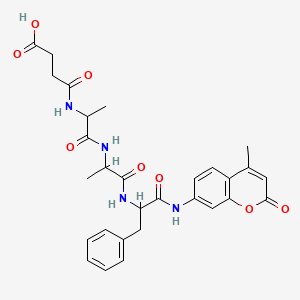

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin

Description

Properties

IUPAC Name |

4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O8/c1-16-13-26(37)41-23-15-20(9-10-21(16)23)32-29(40)22(14-19-7-5-4-6-8-19)33-28(39)18(3)31-27(38)17(2)30-24(34)11-12-25(35)36/h4-10,13,15,17-18,22H,11-12,14H2,1-3H3,(H,30,34)(H,31,38)(H,32,40)(H,33,39)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPVJKZZYOXPLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390826 |

Source

|

| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71973-79-0 |

Source

|

| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Excitation and Emission Spectra of the Fluorogenic Substrate Suc-AAF-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Fluorogenic Protease Substrates

In the realm of biochemical assays, fluorogenic substrates are indispensable tools for the sensitive and continuous measurement of enzyme activity. These molecules are cleverly designed to be non-fluorescent or poorly fluorescent until acted upon by a specific enzyme. This enzymatic conversion liberates a highly fluorescent molecule, or fluorophore, resulting in a direct and measurable increase in fluorescence intensity that is proportional to enzyme activity.

One of the most widely utilized classes of fluorogenic substrates for proteases is based on the 7-amino-4-methylcoumarin (AMC) fluorophore.[1][2] In its conjugated form, where a peptide sequence is attached to the amino group, the fluorescence of AMC is quenched.[3][4] Proteolytic cleavage of the amide bond between the peptide and the AMC moiety releases the free fluorophore, leading to a significant increase in fluorescence.[2][3] This principle forms the basis for a multitude of assays designed to study protease kinetics, screen for inhibitors, and diagnose diseases.

This guide provides a comprehensive technical overview of the fluorogenic substrate N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-AAF-AMC), a substrate primarily used for assaying chymotrypsin and chymotrypsin-like serine proteases.[5][6][7]

Physicochemical Properties and Enzymatic Cleavage of Suc-AAF-AMC

Suc-AAF-AMC is a synthetic peptide substrate specifically designed to be a target for chymotrypsin and other proteases with similar substrate specificity, such as the chymotrypsin-like activity of the proteasome.[5] The succinyl group at the N-terminus enhances solubility and prevents unwanted side reactions. The peptide sequence, Alanine-Alanine-Phenylalanine, is recognized by the active site of chymotrypsin-like proteases.

The core of its function lies in the enzymatic hydrolysis of the amide bond between the C-terminal phenylalanine residue and the 7-amino-4-methylcoumarin (AMC) group. In the intact substrate, the AMC fluorescence is quenched. Upon cleavage by the target protease, free AMC is released, which is highly fluorescent.[3][8]

Caption: Enzymatic cleavage of Suc-AAF-AMC by a chymotrypsin-like protease.

Spectral Properties of the Liberated Fluorophore: 7-Amino-4-methylcoumarin (AMC)

The key to utilizing Suc-AAF-AMC effectively lies in understanding the spectral properties of the liberated fluorophore, 7-amino-4-methylcoumarin (AMC). The excitation and emission maxima of AMC can vary slightly depending on the solvent and pH conditions, but generally fall within a well-defined range.

| Property | Wavelength Range (nm) |

| Excitation Maximum (λex) | 341 - 380 |

| Emission Maximum (λem) | 440 - 460 |

Data compiled from multiple sources.[1][3][5][8][9][10][11]

It is crucial for researchers to empirically determine the optimal excitation and emission wavelengths for their specific experimental setup, including the buffer system and instrumentation, to ensure maximum sensitivity.

Experimental Protocol: Determination of Excitation and Emission Spectra

This protocol outlines the steps to determine the optimal excitation and emission wavelengths for the AMC fluorophore released from Suc-AAF-AMC.

Materials:

-

Suc-AAF-AMC substrate

-

Chymotrypsin or a relevant chymotrypsin-like protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrofluorometer

-

Black, non-binding 96-well plates or quartz cuvettes[12]

-

High-purity water and reagents[11]

Protocol:

-

Prepare a Stock Solution of Suc-AAF-AMC: Dissolve Suc-AAF-AMC in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.[11]

-

Prepare a Working Solution of Enzyme: Prepare a working solution of the protease in the assay buffer at a concentration known to give a reasonable reaction rate.

-

Set up the Enzymatic Reaction:

-

In a microplate well or cuvette, add the assay buffer.

-

Add the Suc-AAF-AMC stock solution to a final concentration typically in the range of 10-100 µM.[11]

-

Initiate the reaction by adding the enzyme working solution.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to generate a strong fluorescent signal.[11]

-

-

Determine the Emission Spectrum:

-

Set the spectrofluorometer to a fixed excitation wavelength within the expected range for AMC (e.g., 350 nm).[13]

-

Scan a range of emission wavelengths (e.g., 400 nm to 500 nm) to identify the wavelength of maximum fluorescence intensity. This is the emission maximum (λem).

-

-

Determine the Excitation Spectrum:

-

Set the spectrofluorometer to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm) to identify the wavelength that produces the maximum fluorescence emission. This is the excitation maximum (λex).

-

-

Control Experiments:

-

Substrate Only: A control containing only the substrate in the assay buffer should be run to measure any background fluorescence or spontaneous hydrolysis.[14]

-

Enzyme Only: A control with only the enzyme in the assay buffer will account for any intrinsic fluorescence of the enzyme preparation.

-

Buffer Only: A blank containing only the assay buffer is essential to determine the background fluorescence of the buffer and the microplate.

-

Caption: Workflow for determining the excitation and emission spectra of AMC.

Applications in Research and Drug Development

The Suc-AAF-AMC substrate is a versatile tool with numerous applications:

-

Enzyme Activity Assays: It provides a sensitive and continuous method for measuring the activity of chymotrypsin and chymotrypsin-like proteases in purified systems and cell lysates.[15][16]

-

Inhibitor Screening: In high-throughput screening (HTS) campaigns, Suc-AAF-AMC is used to identify and characterize inhibitors of target proteases. A decrease in the rate of fluorescence generation indicates inhibitory activity.

-

Kinetic Studies: The substrate can be used to determine key kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat).[17]

Conclusion

Suc-AAF-AMC is a robust and sensitive fluorogenic substrate that has become a staple in protease research. A thorough understanding of its mechanism of action and the spectral properties of its fluorescent product, 7-amino-4-methylcoumarin, is essential for designing and executing accurate and reproducible experiments. By following the outlined protocols and considering the key experimental variables, researchers can effectively harness the power of this tool to advance their scientific investigations.

References

-

OncoImmunin, Inc. (n.d.). Basic Principles of Profluorescent Protease Substrates. Retrieved from OncoImmunin, Inc. website. [Link]

-

UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Retrieved from UBPBio website. [Link]

-

South Bay Bio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (LLVY-AMC). Retrieved from South Bay Bio website. [Link]

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from FluoroFinder website. [Link]

-

Santamaria, S., & Nagase, H. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology, 1731, 107-122. [Link]

-

NovoPro Bioscience Inc. (n.d.). Suc-AAPF-AMC peptide. Retrieved from NovoPro Bioscience Inc. website. [Link]

-

ResearchGate. (n.d.). Principle of the fluorescent protease assay. Retrieved from ResearchGate website. [Link]

-

Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References. Retrieved from Taylor & Francis website. [Link]

-

PubMed. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Biotechnology & Histochemistry, 98(1), 54-61. [Link]

-

PubMed Central. (n.d.). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Retrieved from PubMed Central website. [Link]

-

ResearchGate. (n.d.). Fluorescent excitation (a, b) and emission (c) spectra of 8 × 10⁻⁷ M.... Retrieved from ResearchGate website. [Link]

-

PubMed Central. (n.d.). Crude and purified proteasome activity assays are affected by type of microplate. Retrieved from PubMed Central website. [Link]

-

ResearchGate. (2021, March 23). Has anyone found high blank readings in Ac-DEVD-AMC assay for caspase-3/-7 activity?. Retrieved from ResearchGate website. [Link]

-

PubMed Central. (n.d.). Postproline Cleaving Enzymes also Show Specificity to Reduced Cysteine. Retrieved from PubMed Central website. [Link]

-

PubMed Central. (2016, December 24). Enzymatic assays for studying intramembrane proteolysis. Retrieved from PubMed Central website. [Link]

-

MDPI. (2023, October 4). Enzymatic Cleavage of Stx2a in the Gut and Identification of Pancreatic Elastase and Trypsin as Possible Main Cleavers. Retrieved from MDPI website. [Link]

-

ResearchGate. (2018, July 30). What is the reaction in which Z-FR-AMC is cleaved by cruzain/rhodesain/other cysteine protease?. Retrieved from ResearchGate website. [Link]

-

UbiQ. (n.d.). ubiquitin-AMC assay reagent. Retrieved from UbiQ website. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suc-Ala-Ala-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 6. N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | CAS 71973-79-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin protease substrate 71973-79-0 [sigmaaldrich.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Suc-AAPF-AMC peptide [novoprolabs.com]

mechanism of action for Suc-AAF-AMC hydrolysis by chymotrypsin

An In-Depth Technical Guide to the Mechanism and Measurement of Suc-AAF-AMC Hydrolysis by Chymotrypsin

Executive Summary

Chymotrypsin, a cornerstone of digestive proteolysis and a model enzyme in biochemical research, is a serine protease renowned for its specific cleavage of peptide bonds C-terminal to large hydrophobic amino acids.[1][2] Understanding its mechanism is fundamental to enzymology and critical for the development of protease inhibitors, a significant class of therapeutic agents.[3][4] This guide provides a comprehensive exploration of the catalytic mechanism by which chymotrypsin hydrolyzes the synthetic fluorogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-AAF-AMC). We will dissect the intricate molecular steps of catalysis, from substrate binding to product release, and provide a field-proven, step-by-step protocol for the kinetic analysis of this reaction. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental design and ensuring a robust, self-validating approach to enzyme kinetic measurements.

Chymotrypsin: The Archetypal Serine Protease

Biological Role and Significance

Chymotrypsin is a key digestive enzyme synthesized in the pancreas as an inactive zymogen, chymotrypsinogen.[5] Upon secretion into the duodenum, it is activated by trypsin through proteolytic cleavage, transforming it into its active form.[1][6] Its primary physiological role is to break down dietary proteins into smaller peptides.[1] Beyond digestion, the chymotrypsin-like serine proteases are implicated in a vast array of physiological and pathological processes, including blood coagulation, inflammation, and cancer metastasis, making them prime targets for therapeutic intervention.[4]

Structural Features: The Catalytic Triad and Substrate Binding Pocket

The catalytic prowess of chymotrypsin originates from its active site architecture, which features two key components: the catalytic triad and the S1 specificity pocket.

-

The Catalytic Triad: This is a constellation of three amino acid residues—Aspartate-102, Histidine-57, and Serine-195—that are brought into close proximity by the protein's tertiary structure.[7][8] These residues work in concert to create a highly reactive nucleophile.[9] Asp-102 orients His-57, which in turn acts as a general base, abstracting a proton from the hydroxyl group of Ser-195.[6][7] This action dramatically increases the nucleophilicity of the serine oxygen, priming it to attack the substrate's peptide bond.[7] The substitution of any of these three residues severely diminishes the enzyme's catalytic efficiency, underscoring their critical, coordinated function.[8]

-

The S1 Specificity Pocket: This is a deep, hydrophobic cavity on the enzyme's surface adjacent to the catalytic triad.[2][8] It is responsible for the enzyme's substrate specificity.[10]

Substrate Specificity

Chymotrypsin preferentially cleaves peptide bonds following large, hydrophobic amino acid residues, particularly those with aromatic side chains like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[1][11][12] This specificity is dictated by the S1 pocket, which favorably accommodates these bulky, nonpolar side chains through hydrophobic interactions.[2][10] When a suitable substrate binds, with its P1 residue fitting snugly into the S1 pocket, it aligns the target peptide bond precisely for attack by the catalytic triad.[8] This "lock-and-key" interaction, followed by a subtle induced fit, is the basis for the enzyme's high efficiency and selectivity.[2]

The Catalytic Mechanism of Peptide Bond Hydrolysis

The hydrolysis of a peptide bond by chymotrypsin is a classic example of a two-step "ping-pong" mechanism involving the formation of a covalent acyl-enzyme intermediate.[11][12]

Step-by-Step Mechanistic Breakdown

-

Substrate Binding: The polypeptide substrate binds to the enzyme. The P1 aromatic side chain (in this case, Phenylalanine of Suc-AAF-AMC) settles into the S1 hydrophobic pocket.[8]

-

Nucleophilic Attack: The His-57 residue, acting as a general base, abstracts the proton from the Ser-195 hydroxyl group. The now highly nucleophilic Ser-195 oxygen attacks the carbonyl carbon of the P1-AMC peptide bond.[1][7][9]

-

Formation of the First Tetrahedral Intermediate: This attack forms a short-lived, unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. The negative charge that develops on the carbonyl oxygen (the oxyanion) is stabilized by hydrogen bonds with backbone amide groups from Gly-193 and Ser-195 within a region known as the oxyanion hole .[8][9] This stabilization of the transition state is a key feature of the enzyme's catalytic power.

-

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses. His-57, now acting as a general acid, donates its proton to the nitrogen atom of the scissile peptide bond, facilitating its cleavage.[13] The C-terminal portion of the substrate (the AMC group) is released. The N-terminal portion (Suc-AAF) remains covalently attached to the enzyme through an ester linkage with Ser-195, forming the acyl-enzyme intermediate .[8][11]

-

Deacylation - Water Enters: A water molecule from the solvent enters the active site, replacing the departed AMC molecule.[9]

-

Formation of the Second Tetrahedral Intermediate: The catalytic process repeats. His-57, again acting as a general base, activates the water molecule by abstracting a proton, creating a highly nucleophilic hydroxide ion.[14] The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral oxyanion intermediate, which is again stabilized by the oxyanion hole.[13]

-

Enzyme Regeneration: The second intermediate collapses. His-57, acting as an acid, protonates the Ser-195 oxygen, breaking the covalent ester bond and releasing the N-terminal portion of the substrate (Suc-AAF).[14] The enzyme's catalytic triad is regenerated to its original state, ready to begin another catalytic cycle.

Visualization of the Catalytic Cycle

Caption: A streamlined workflow for the chymotrypsin fluorometric assay.

Data Analysis and Interpretation

Calculating Reaction Velocity

The raw output from the plate reader is Relative Fluorescence Units (RFU) versus time.

-

Plot the Data: For each well, plot RFU vs. time (in seconds or minutes).

-

Identify the Linear Range: The initial part of the curve should be linear. This represents the initial reaction velocity (v₀) before substrate depletion or product inhibition occurs.

-

Calculate the Slope: Determine the slope of this linear portion (ΔRFU / Δtime). This is your reaction rate in RFU/min.

-

Correct for Background: Subtract the slope of the "Reagent Blank" from the slopes of all other wells.

-

Convert to Molarity: To convert the rate from RFU/min to M/min, a standard curve of known concentrations of free AMC must be generated using the same assay conditions (buffer, volume, plate, and reader settings). The slope of the standard curve (RFU/M) is used to convert the reaction rate.

Application in Drug Development: Screening for Inhibitors

This assay is a powerful tool for high-throughput screening (HTS) to identify chymotrypsin inhibitors. [3][15]Potential inhibitors are added to the reaction wells, and their effect on the reaction rate is measured. A compound that reduces the rate of AMC formation is a potential inhibitor. The mechanism of inhibition (e.g., competitive, non-competitive) can be further elucidated by performing the assay at various substrate and inhibitor concentrations. [3][16]The development of specific serine protease inhibitors is a major focus in treating diseases ranging from viral infections to cancer. [17]

Technical Considerations and Pitfalls

-

Inner Filter Effect: At high substrate or product concentrations, the fluorescent molecules can absorb the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity. [18]It is crucial to work within a concentration range where fluorescence is linearly proportional to the amount of AMC.

-

pH and Temperature: Chymotrypsin activity is highly dependent on pH and temperature. [5][19]These must be kept constant and consistent across all experiments to ensure reproducibility.

-

Enzyme Stability: Chymotrypsin can undergo autolysis, especially at neutral or alkaline pH in the absence of stabilizing Ca²⁺ ions. [5]Always prepare enzyme dilutions fresh and keep them on ice.

Conclusion

The hydrolysis of Suc-AAF-AMC by chymotrypsin is a well-characterized reaction that serves as an exemplary model for teaching the principles of serine protease catalysis and enzyme kinetics. The fluorometric assay described herein provides a sensitive, reliable, and high-throughput method for quantifying chymotrypsin activity. By understanding the intricate catalytic mechanism and adhering to a robust, self-validating experimental protocol, researchers can generate high-quality kinetic data crucial for fundamental research and the discovery of novel therapeutic agents targeting this important class of enzymes.

References

-

AK Lectures. Reaction Mechanism of Chymotrypsin. AK Lectures. Available at: [Link].

-

University of Guelph. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580. University of Guelph. Available at: [Link].

-

Goličnik, M. (2012). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Journal of Visualized Experiments. Available at: [Link].

-

Kettling, U., Koltermann, A., Schwille, P., & Eigen, M. (1998). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. PNAS. Available at: [Link].

-

Slideshare. Chymotrypsin Serine Protease Mechanism. Slideshare. Available at: [Link].

-

Patsnap Synapse. (2024). What are Chymotrypsin inhibitors and how do they work?. Patsnap Synapse. Available at: [Link].

-

Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. Available at: [Link].

-

Baustert, J. H., Wolfbeis, O. S., Moser, R., & Koller, E. (1988). Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. PubMed. Available at: [Link].

-

Western Oregon University. Chapter 7: Catalytic Mechanisms of Enzymes. Western Oregon University. Available at: [Link].

-

Wikipedia. Chymotrypsin. Wikipedia. Available at: [Link].

-

Cui, Q., Li, G., & Ma, J. (2002). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal. Available at: [Link].

-

Li, J., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. ResearchGate. Available at: [Link].

-

Biology LibreTexts. (2023). 4.7: Chymotrypsin. Biology LibreTexts. Available at: [Link].

-

Braxton, S., & Pratt, R. F. (1995). Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid. Biochemistry. Available at: [Link].

-

Braxton, S., & Pratt, R. F. (1995). Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid: Structure of the Inert Complex and Its Mechanistic Interpretation. ACS Publications. Available at: [Link].

-

Morressier. (2014). Engineering substrate specificity of chymotrypsin by directed evolution. Morressier. Available at: [Link].

-

Baustert, J. H., et al. (1988). Fluorometric continuous kinetic assay of α-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. Sci-Hub. Available at: [Link].

-

Kettling, U., et al. (1998). Real-time enzyme kinetics monitored by dual-color fluorescence cross-correlation spectroscopy. Semantic Scholar. Available at: [Link].

-

Patsnap Synapse. (2024). What are Serine protease inhibitors and how do they work?. Patsnap Synapse. Available at: [Link].

-

Ord R, et al. (2017). Why Should We Target Viral Serine Proteases When Developing Antiviral agents?. Taylor & Francis Online. Available at: [Link].

-

BioVision. Chymotrypsin Activity Assay Kit (Fluorometric). BioVision. Available at: [Link].

-

Li, J., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link].

-

YouTube. (2016). Mechanism of enzyme catalyzed reactions –I- chymotrypsin (CHE). YouTube. Available at: [Link].

-

Monash University. Serine Proteases Substrate Specificity. Monash University. Available at: [Link].

-

MDPI. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link].

-

California State University, Northridge. Chymotrypsin: A serine protease Reaction Mechanism Step-wise reaction. CSUN. Available at: [Link].

-

Gault, J., et al. (2020). High pressures increase α-chymotrypsin enzyme activity under perchlorate stress. Nature Communications. Available at: [Link].

-

The Royal Society of Chemistry. Protocol for enzyme assays. The Royal Society of Chemistry. Available at: [Link].

-

e-PG Pathshala. BSc Chemistry - Module: (I) Chymotrypsin. e-PG Pathshala. Available at: [Link].

-

Chromogenix. Chymotrypsin Measurement Principle Reagents Sample Method. Chromogenix. Available at: [Link].

-

ResearchGate. (2025). Kinetics of the Reaction of α-Chymotrypsin with Diisopropyl Fluorophosphate. ResearchGate. Available at: [Link].

-

EMBL-EBI. M-CSA Mechanism and Catalytic Site Atlas. EMBL-EBI. Available at: [Link].

-

YouTube. (2015). Mechanism of Chymotrypsin and Catalytic Triad. YouTube. Available at: [Link].

Sources

- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Chymotrypsin [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. aklectures.com [aklectures.com]

- 8. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 9. cdn.wou.edu [cdn.wou.edu]

- 10. purdue.edu [purdue.edu]

- 11. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]

- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 13. csun.edu [csun.edu]

- 14. youtube.com [youtube.com]

- 15. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]

- 16. Chymotrypsin Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molar Extinction Coefficient of 7-Amino-4-Methylcoumarin (AMC)

Executive Summary

7-Amino-4-methylcoumarin (AMC) is a premier fluorogenic reference standard used extensively in protease activity assays.[1] Its utility hinges on a dramatic shift in fluorescence quantum yield and spectral properties when the 7-amino group is acylated (in a peptide bond) versus when it is free.[2][3]

While literature cites the molar extinction coefficient (

This guide provides the physicochemical grounding of AMC, explains the mechanistic basis of its fluorescence, and details a self-validating protocol for experimentally determining

Physicochemical Properties[4][5][6][7][8][9]

Core Data

| Property | Value / Description |

| IUPAC Name | 7-amino-4-methyl-2H-chromen-2-one |

| Molecular Weight | 175.18 g/mol |

| CAS Number | 26093-31-2 |

| Solubility | Soluble in DMSO, DMF, Ethanol. Poorly soluble in water (requires predissolution in organic solvent). |

| Appearance | Yellowish crystalline powder |

| pKa (Amino Group) | Very low (< 3). The molecule remains neutral and fluorescent at physiological pH. |

Spectral Characteristics

| Parameter | Value | Context |

| 354 nm | In Ethanol (Reference Standard) | |

| 340–360 nm | Typical filter setting for assays | |

| 440–460 nm | Blue fluorescence | |

| Molar Extinction Coefficient ( | 1.78 | At 354 nm in Ethanol [1] |

Critical Insight: The value of 17,800 M

cmis specific to ethanol. In aqueous buffers (PBS, Tris), this value may shift due to solvent polarity effects on the coumarin ring. Always generate a standard curve for precise quantification.

Mechanistic Basis of Fluorescence

The "Push-Pull" Electron System

AMC fluorescence arises from a conjugated

The Quenching Mechanism (Peptide vs. Free)

-

Peptide-AMC (Substrate): When the 7-amino group forms an amide bond with a peptide, the lone pair of electrons on the nitrogen is delocalized into the amide bond (resonance). It can no longer donate electrons to the coumarin ring system. The "Push" is removed, collapsing the charge transfer state.

-

Result: Low fluorescence, blue-shifted absorption (~330 nm).[2]

-

-

Free AMC (Product): Proteolytic cleavage restores the free amine (

). The lone pair is available again to donate to the ring.-

Result: High fluorescence, red-shifted absorption (~354 nm).

-

pH Dependence

Unlike fluorescein, AMC is relatively stable across the physiological pH range (pH 6–9). However, at very low pH (< 4), the amino group becomes protonated (

Figure 1: The mechanistic pathway of AMC activation by protease cleavage and subsequent quenching by low pH.

Experimental Protocol: Determination of and Standard Curve

Objective: To empirically determine the relationship between AMC concentration and Absorbance/Fluorescence in your specific assay buffer.

Materials

-

AMC Stock: 7-Amino-4-methylcoumarin (Sigma A9891 or equivalent).

-

Solvent: 100% DMSO (Anhydrous).

-

Assay Buffer: The exact buffer used in your enzyme assay (e.g., 50 mM Tris-HCl, pH 7.5).

-

Equipment: UV-Vis Spectrophotometer (1 cm pathlength quartz cuvette) and Fluorescence Plate Reader.

Workflow

-

Primary Stock Preparation:

-

Dissolve AMC in DMSO to create a 10 mM stock solution.

-

Calculation: MW = 175.18 g/mol .[4] Dissolve 1.75 mg in 1 mL DMSO.

-

-

Verification of Stock (The "Senior Scientist" Step):

-

Dilute the stock 1:1000 in Ethanol (final 10

M). -

Measure Absorbance at 354 nm.

-

Calculate Concentration:

. -

Acceptance Criteria: Calculated concentration must be within 5% of expected (10

M). If not, adjust the stock concentration factor.

-

-

Standard Curve Generation:

-

Prepare serial dilutions of AMC in Assay Buffer (NOT Ethanol).

-

Range: 0

M to 50 -

Crucial: Keep DMSO concentration constant (e.g., 1%) across all standards if your assay uses DMSO.

-

Data Analysis

Plot Absorbance (354 nm) vs. Concentration (M) .

-

Apply linear regression:

. -

The slope (

) is your empirical Molar Extinction Coefficient (

Figure 2: Workflow for verifying stock concentration and generating an empirical standard curve.

Applications & Troubleshooting

Inner Filter Effect

At high concentrations (> 50-100

-

Symptom: The standard curve plateaus or bends downwards at high concentrations.

-

Solution: Restrict analysis to the linear range (typically 0–10

M for fluorescence).

Solvent Shifts

The

-

Ethanol: 354 nm[4]

-

Water/PBS: ~345–350 nm (often broader peak).

-

Impact: If you use the extinction coefficient from Ethanol to calculate concentration in PBS, you may introduce a systematic error of 5–10%.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Non-linear Standard Curve | Inner Filter Effect or PMT Saturation | Dilute samples; reduce gain on plate reader. |

| High Background | Impure AMC or oxidized DMSO | Use fresh, high-grade DMSO; check blank wells. |

| Signal Drift | Photobleaching | Protect plate from light; read immediately after addition. |

| Low Signal at pH 4 | Protonation of Amine | Verify buffer pH; AMC is not suitable for highly acidic lysosomal assays (use AFC instead). |

References

-

Sigma-Aldrich.[4] Product Information: 7-Amino-4-methylcoumarin (A9891).Link

-

AAT Bioquest.[5] Quest Database™ Extinction Coefficient [AMC (7-Amino-4-methylcoumarin)]. AAT Bioquest, Inc.[5] Link

-

Cayman Chemical. 7-Amino-4-methylcoumarin Product Insert.[1][4][6][5][7][8]Link

-

Thermo Fisher Scientific. Extinction Coefficients and Protein Concentration.[9][10]Link

-

Harris, R.F., et al. "A simple fluorescent labeling method for studies of protein oxidation, protein modification, and proteolysis."[11] Free Radical Biology and Medicine, 2012. Link

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 7-氨基-4-甲基香豆素 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Correction Factor [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AMC [7-Amino-4-methylcoumarin] [anaspec.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Structural and mechanistic insights into caseinolytic protease inhibition for antimicrobial development against Pseudomonas plecoglossicida | PLOS Pathogens [journals.plos.org]

- 11. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Applications of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin

[1]

Executive Summary

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-AAF-AMC) is a highly specific, fluorogenic tripeptide substrate used to quantify the activity of serine proteases with chymotrypsin-like specificity.[1] Unlike simple chromogenic substrates, Suc-AAF-AMC leverages the high quantum yield of the 7-amino-4-methylcoumarin (AMC) fluorophore to provide nanomolar sensitivity in kinetic assays.[1]

This guide details the biochemical mechanism, experimental protocols, and critical distinctions required to utilize Suc-AAF-AMC in drug discovery and ubiquitin-proteasome system (UPS) research.[1]

Biochemical Mechanism & Properties[1][2][3][4][5]

Structural Logic

The molecule consists of three distinct functional domains, each serving a specific biochemical purpose:

-

N-Terminal Cap (N-Succinyl): The succinyl group blocks the N-terminus.[1] This prevents degradation by aminopeptidases (which require a free N-terminus), ensuring that the signal is generated exclusively by endopeptidases recognizing the internal peptide sequence.

-

Peptide Linker (Ala-Ala-Phe): This tripeptide sequence is designed to fit the S1, S2, and S3 specificity pockets of chymotrypsin-like serine proteases.[1] The P1 position (Phenylalanine) targets the hydrophobic S1 pocket of the enzyme.

-

Fluorophore (AMC): The 7-amino-4-methylcoumarin group is amide-bonded to the C-terminus of the Phenylalanine.[1][2] In this amide-linked state, the fluorescence is quenched (blue-shifted and low quantum yield).[1]

The Fluorogenic Reaction

Upon hydrolysis of the amide bond between Phenylalanine (Phe) and AMC, the free amine of AMC is released. This results in a significant bathochromic shift and a massive increase in fluorescence intensity.

-

Excitation Max: ~350–380 nm[1]

-

Emission Max: ~440–460 nm (Blue fluorescence)[1]

-

Stokes Shift: ~80–100 nm (Minimizes interference from excitation light)[1]

Reaction Pathway Visualization

Caption: Enzymatic hydrolysis mechanism of Suc-AAF-AMC. The enzyme recycles after releasing the fluorescent AMC reporter.

Primary Applications

Proteasome Activity Profiling (Chymotrypsin-Like Activity)

While Suc-LLVY-AMC is the industry standard for the chymotrypsin-like activity of the 20S/26S proteasome (specifically the

Key Distinction: The proteasome contains three catalytic sites:

- 1 (Caspase-like): Cleaves after Acidic residues.[1]

- 2 (Trypsin-like): Cleaves after Basic residues.[1]

- 5 (Chymotrypsin-like): Cleaves after Hydrophobic residues (Target of Suc-AAF-AMC).[1][3]

Serine Protease Kinetics & Inhibitor Screening

Suc-AAF-AMC is extensively used to determine the

Experimental Protocols

Protocol A: Kinetic Assay for Chymotrypsin-Like Activity[1]

Objective: Determine the enzymatic activity in cell lysates or purified enzyme preparations.

Reagents Required:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 1 mM DTT (add fresh).[1]

-

Substrate Stock: 10 mM Suc-AAF-AMC in DMSO (Store at -20°C).

-

Stop Solution (Optional for Endpoint): 100 mM Monochloroacetic acid or 1% SDS.

Step-by-Step Methodology:

-

Preparation:

-

Dilute the 10 mM Substrate Stock to 200 µM in Assay Buffer (2X working solution).

-

Prepare serial dilutions of the AMC Standard (0 to 10 µM) to generate a calibration curve.

-

-

Enzyme Loading:

-

Pipette 50 µL of enzyme sample (purified protease or cell lysate) into a black 96-well microplate (opaque bottom to prevent cross-talk).

-

Control: Include a "No Enzyme" blank (50 µL buffer) and an "Inhibitor" control (pre-incubate sample with 10 µM Chymostatin or MG132 for 15 min).[1]

-

-

Reaction Initiation:

-

Add 50 µL of the 200 µM Substrate working solution to each well.

-

Final Concentration: 100 µM Suc-AAF-AMC.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Settings: Ex = 354 nm (or 360 nm), Em = 442 nm (or 460 nm).

-

Mode: Kinetic read every 60 seconds for 30–60 minutes.

-

-

Data Analysis:

-

Plot Relative Fluorescence Units (RFU) vs. Time.[1]

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Convert RFU/min to pmol/min using the AMC standard curve.

-

Workflow Visualization

Caption: Standard workflow for fluorogenic protease activity assays using Suc-AAF-AMC.

Technical Considerations & Troubleshooting

Specificity: The "Succinyl" Distinction

A critical error in literature is conflating Suc-AAF-AMC with H-AAF-AMC (unblocked).[1]

| Feature | Suc-AAF-AMC (Succinyl-blocked) | H-AAF-AMC (Unblocked/Free Amine) |

| Enzyme Type | Endopeptidases (e.g., Chymotrypsin, Proteasome) | Aminopeptidases / Exopeptidases (e.g., TPP1/CLN2, TPPII) |

| Mechanism | Cleaves internal bond at P1 (Phe).[1] | Cleaves N-terminal tripeptide.[1] |

| Application | Proteasome profiling, Chymotrypsin assays.[1] | Batten Disease (CLN2) diagnostics, TPPII assays.[1][6][7] |

Expert Insight: If you are assaying Tripeptidyl Peptidase 1 (TPP1) for Batten disease research, you must use the unblocked H-AAF-AMC (or AAF-AMC).[1] Suc-AAF-AMC will yield negligible activity because the N-terminus is chemically capped, preventing the aminopeptidase from binding.[1]

Inner Filter Effect

At high substrate concentrations (>200 µM), Suc-AAF-AMC can absorb a significant amount of the excitation light, reducing the observed fluorescence (Inner Filter Effect).[1] Always run a standard curve of free AMC in the presence of the substrate concentration used if you suspect this, or keep substrate concentrations near

pH Sensitivity of AMC

The fluorescence of the released AMC group is pH-dependent. The protonated form (low pH) is less fluorescent than the deprotonated form.

Representative Kinetic Data

The following table summarizes typical kinetic parameters found in literature for Suc-AAF-AMC compared to other substrates.

| Enzyme | Substrate | Specificity Note | ||

| Suc-AAF-AMC | ~15 - 30 | ~1.5 - 2.0 | High specificity for Phe at P1.[1] | |

| 20S Proteasome | Suc-AAF-AMC | ~100 - 300 | Variable | Lower affinity than Suc-LLVY-AMC.[1] |

| 20S Proteasome | Suc-LLVY-AMC | ~10 - 30 | High | Gold standard for ChT-like activity.[1] |

Note: Values are approximate and buffer-dependent. Always determine

References

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Generation of Pathogenic TPP1 Mutations in Human Stem Cells as a Model for CLN2 Disease | bioRxiv [biorxiv.org]

- 3. journals.asm.org [journals.asm.org]

- 4. SmSP2: A serine protease secreted by the blood fluke pathogen Schistosoma mansoni with anti-hemostatic properties | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. biorxiv.org [biorxiv.org]

- 6. scispace.com [scispace.com]

- 7. Residual levels of tripeptidyl-peptidase I activity dramatically ameliorate disease in late infantile neuronal ceroid lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and Physical Properties of the Methanococcus jannaschii 20S Proteasome and PAN, a Homolog of the ATPase (Rpt) Subunits of the Eucaryal 26S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to Chymotrypsin Activity and Inhibition Assay Using the Fluorogenic Substrate Suc-AAF-AMC

For Researchers, Scientists, and Drug Development Professionals

Principle of the Assay

Chymotrypsin is a serine protease that plays a crucial role in protein digestion by catalyzing the hydrolysis of peptide bonds.[1] It exhibits specificity by cleaving peptide bonds primarily at the C-terminal side of aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] This application note details a highly sensitive and continuous kinetic assay for measuring chymotrypsin activity using the fluorogenic substrate N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-AAF-AMC).[2]

The principle of this assay is based on the cleavage of the peptide-fluorophore bond.[3] The substrate, Suc-AAF-AMC, consists of a tripeptide sequence recognized by chymotrypsin, which is covalently linked to the fluorophore 7-amino-4-methylcoumarin (AMC).[2][4] In its conjugated, intact form, the fluorescence of the AMC group is quenched.[3] Upon enzymatic cleavage by chymotrypsin after the phenylalanine residue, free AMC is liberated.[5] The release of free AMC results in a significant increase in fluorescence intensity that is directly proportional to the enzymatic activity.[3][4] This activity can be monitored in real-time using a fluorescence microplate reader, with typical excitation wavelengths between 340-380 nm and emission wavelengths between 440-460 nm.[2][4][6]

Caption: Enzymatic cleavage of Suc-AAF-AMC by chymotrypsin releases fluorescent AMC.

Materials and Reagents

-

α-Chymotrypsin: (From bovine pancreas)

-

Fluorogenic Substrate: Suc-Ala-Ala-Phe-AMC[2]

-

AMC Standard: 7-Amino-4-methylcoumarin[4]

-

Chymotrypsin Inhibitor (Optional): N-tosyl-L-phenylalanylchloromethyl ketone (TPCK)[7][8]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0. Note: Calcium ions are known to stabilize chymotrypsin.[9]

-

DMSO: Anhydrous, for dissolving substrate, standard, and inhibitor.

-

Equipment:

-

Fluorescence microplate reader with filters for Ex/Em = 360/460 nm.[6]

-

Black, flat-bottom 96-well microplates (to minimize light scatter and background).

-

Standard laboratory pipettes and sterile consumables.

-

Reagent Preparation

-

10 mM AMC Stock Solution: Prepare by dissolving AMC powder in DMSO. Store in light-protected aliquots at -20°C.[4]

-

10 mM Suc-AAF-AMC Stock Solution: Prepare by dissolving the substrate in DMSO. Store in light-protected aliquots at -20°C.[10]

-

10 mM TPCK Inhibitor Stock Solution: Prepare by dissolving TPCK in DMSO. Store at -20°C.[7]

-

Chymotrypsin Working Solution: Immediately before use, prepare a working solution of chymotrypsin in cold Assay Buffer. The optimal concentration should be determined empirically but typically falls in the low nanomolar range. Keep on ice.

Standard Protocol for Chymotrypsin Activity

This protocol is designed for a 96-well plate format with a total reaction volume of 100 µL.

AMC Standard Curve Generation

To convert the relative fluorescence units (RFU) into the absolute amount of product formed, a standard curve using free AMC is required.[4][11] This is a critical step for calculating specific enzyme activity.[12]

-

Prepare AMC Dilutions: Perform serial dilutions of the 10 mM AMC stock solution into Assay Buffer to create a range of standards (e.g., 0, 5, 10, 25, 50, 75, 100 µM).

-

Plate the Standards: Add 100 µL of each AMC dilution to separate wells of the black 96-well plate. Include a blank control containing 100 µL of Assay Buffer with an equivalent percentage of DMSO.

-

Measure Fluorescence: Read the plate at Ex/Em = 360/460 nm.

-

Plot the Curve: Subtract the average fluorescence of the blank from all readings. Plot the background-corrected RFU against the known AMC concentrations (µM). Perform a linear regression to obtain the slope (RFU/µM), which will serve as a conversion factor.[12]

Table 1: Example AMC Standard Curve Data

| AMC Concentration (µM) | Average RFU (Blank Subtracted) |

|---|---|

| 0 | 0 |

| 5 | 2850 |

| 10 | 5710 |

| 25 | 14250 |

| 50 | 28550 |

| 75 | 42800 |

| 100 | 57050 |

Kinetic Enzyme Assay Protocol

-

Prepare Plate Layout: Designate wells for blanks (Assay Buffer + Substrate), enzyme controls (Enzyme + Assay Buffer), and test samples.

-

Add Enzyme: Add 50 µL of Assay Buffer to all wells. Add 10 µL of the chymotrypsin working solution to the designated sample wells.

-

Initiate Reaction: Prepare a substrate working solution by diluting the 10 mM Suc-AAF-AMC stock into Assay Buffer to the desired final concentration (e.g., 200 µM, resulting in a final assay concentration of 40 µM). Add 40 µL of this substrate solution to all wells to start the reaction.

-

Measure Fluorescence: Immediately place the plate in the microplate reader (pre-set to 37°C). Measure the fluorescence intensity (Ex/Em = 360/460 nm) in kinetic mode, recording data every 60 seconds for 15-30 minutes.[1]

Protocol for Chymotrypsin Inhibition Assay

This workflow is essential for screening potential inhibitors in drug development. TPCK, an irreversible inhibitor that covalently modifies the active site histidine, serves as an excellent positive control.[7]

-

Add Inhibitor: To designated wells, add 10 µL of the test compound or TPCK positive control at various concentrations. For "no inhibitor" controls, add 10 µL of Assay Buffer containing the same percentage of DMSO.

-

Add Enzyme: Add 40 µL of the chymotrypsin working solution to all wells.

-

Pre-incubate: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate and Measure: Add 50 µL of the substrate working solution to all wells to start the reaction. Immediately measure fluorescence kinetically as described in section 3.2.

Data Analysis and Interpretation

Calculating Enzyme Activity

-

Determine the Reaction Rate: For each sample, plot RFU versus time (minutes). The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve, expressed as ΔRFU/min.

-

Convert RFU/min to Moles/min: Use the slope from the AMC standard curve (Section 3.1) to convert the reaction rate into the amount of product formed.

-

Activity (µmol/min/mL) = (ΔRFU/min) / (Slope of Standard Curve in RFU/µM) * (1 µmol/1000 nmol) * (1000 mL/L)

-

-

Calculate Specific Activity: To compare the activity of different enzyme preparations, calculate the specific activity, which accounts for the protein concentration.

-

Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein Concentration (mg/mL)]

-

Calculating Percent Inhibition

The effectiveness of a potential inhibitor is determined by calculating the percentage of enzyme activity it inhibits.

-

Percent Inhibition (%) = [ (V₀ uninhibited - V₀ inhibited) / V₀ uninhibited ] * 100

Where V₀ is the initial velocity (ΔRFU/min) for the uninhibited and inhibited reactions, respectively.

Troubleshooting

| Problem | Potential Cause | Solution |

| High Background Fluorescence | Substrate degradation/hydrolysis | Prepare substrate solution fresh. Store stock solutions protected from light at -20°C or below.[10] |

| Contaminated buffer or reagents | Use high-purity reagents and sterile water. Filter-sterilize buffer if necessary. | |

| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Prepare fresh working dilutions and keep on ice. |

| Incorrect plate reader settings | Verify that the excitation and emission wavelengths are set correctly for AMC (Ex ~360 nm, Em ~460 nm).[1][6] | |

| Substrate concentration too low | Ensure the substrate concentration is appropriate for the enzyme (ideally around the Km value if known). | |

| Non-Linear Reaction Progress | Substrate depletion | Decrease the enzyme concentration or the reaction time to focus on the initial linear phase. |

| Enzyme instability/denaturation | Ensure the assay buffer conditions (pH, ionic strength, cofactors like Ca²⁺) are optimal.[9] | |

| Inner filter effect | If using high substrate/product concentrations, fluorescence can be quenched. Dilute samples if necessary. |

References

-

ResearchGate. (n.d.). Principle of the fluorescent protease assay. Retrieved from [Link]

-

Gesteira, T. F., et al. (2021). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. STAR Protocols. Retrieved from [Link]

-

iGEM. (2017). AMC standard curve assay protocol. Retrieved from [Link]

-

Assay Genie. (n.d.). Chymotrypsin Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). The construction of standard curve for the detection of enzyme activity. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Activity, stability and kinetic parameters for α-chymotrypsin catalysed reactions in AOT/isooctane. Retrieved from [Link]

-

ResearchGate. (n.d.). Steady-State Kinetic Parameters for the R-Chymotrypsin-Catalyzed.... Retrieved from [Link]

-

PubMed. (1988). Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. Retrieved from [Link]

-

University of New Hampshire. (2012). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard curve of AMC from various dilutions (0 to 100 μM) in activity.... Retrieved from [Link]

-

Protocol Online. (2007). Calculating specific enzyme activity. Retrieved from [Link]

-

PubMed. (1998). Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells. Retrieved from [Link]

-

YouTube. (2015). Mechanism of Chymotrypsin and Catalytic Triad. Retrieved from [Link]

-

bioRxiv. (2021). A Combined Spectroscopic and Molecular Modeling Study on Structure-Function-Dynamics under Chemical Modification: Alpha-Chymotrypsin. Retrieved from [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. Suc-Ala-Ala-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. coachrom.com [coachrom.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Precision Preparation of Suc-AAF-AMC Stock for Enzymatic Assays

Topic: Precision Preparation of Suc-AAF-AMC Stock Solution Content Type: Application Note & Protocol Audience: Senior Researchers, Assay Developers, and QC Scientists[1]

Abstract & Scope

This guide details the preparation, validation, and storage of Suc-AAF-AMC (Succinyl-Alanyl-Alanyl-Phenylalanyl-7-amino-4-methylcoumarin), a fluorogenic substrate primarily used to assay Chymotrypsin and the chymotrypsin-like activity of the 20S/26S proteasome (specifically the

Unlike colorimetric substrates, Suc-AAF-AMC requires strict control over solvent polarity and moisture content to prevent spontaneous hydrolysis and signal quenching.[1] This protocol introduces a "Total Hydrolysis Validation" step, ensuring that the kinetic data derived from this stock is based on active molarity rather than theoretical gravimetric weight.

Physicochemical Profile

Understanding the substrate's properties is the first step in preventing experimental error.

| Property | Specification | Critical Note |

| Full Name | Suc-Ala-Ala-Phe-AMC | Do not confuse with Suc-AAPF-AMC (contains Proline). |

| Molecular Weight | ~564.6 g/mol | Always verify the specific batch MW on the vendor vial. |

| Solubility | Hydrophobic | Soluble in DMSO (>10 mM).[1] Poor solubility in water. |

| Excitation / Emission | 360-380 nm / 440-460 nm | Fluorescence is quenched until AMC is cleaved.[1] |

| Stability | Moisture & Light Sensitive | Spontaneous hydrolysis increases background signal (noise).[1] |

Core Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare a 10 mM stock solution in anhydrous DMSO.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: Suc-AAF-AMC (Lyophilized powder).[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, PCR-grade.[1]

-

Why Anhydrous? Water in DMSO accelerates spontaneous hydrolysis during storage.

-

-

Vials: Amber glass or foil-wrapped polypropylene tubes (Light protection).

-

Desiccator: For equilibrating the peptide vial before opening.

Step-by-Step Procedure

1. Thermal Equilibration (The "Dry" Step)

-

Remove the peptide vial from -20°C storage.

-

Place in a desiccator at room temperature for 30 minutes before opening .

-

Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, leading to inaccurate weighing and degradation.

2. Gravimetric Calculation

-

Target Concentration:

-

Target Volume:

(Example) -

Required Mass (

): -

Note: Due to static electricity, it is often more accurate to weigh the entire contents of a 5 mg vial and adjust the DMSO volume accordingly.

3. Solubilization

-

Add the calculated volume of Anhydrous DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath for 1-2 minutes to ensure complete dissolution.

-

Visual Check: Solution must be optically clear. Any turbidity indicates incomplete solubilization or salt contamination.

4. Aliquoting & Storage

-

Dispense into small aliquots (e.g., 20-50

L) to avoid freeze-thaw cycles. -

Store at -20°C (1 month) or -80°C (6 months) .

-

Protect from light.[6]

Quality Control: The "Self-Validating" System[1]

Gravimetric prep is prone to error (hygroscopic salts, scale drift).[1] To ensure Trustworthiness in your kinetic data, you must validate the stock concentration using a Total Hydrolysis Assay .

Validation Workflow

-

Standard Curve: Prepare a serial dilution of free AMC standard (0 - 10

M) in your assay buffer.[1] -

Hydrolysis Reaction:

-

Calculation:

Visualization: Preparation & Validation Workflow[1]

Caption: Logical workflow for the preparation and kinetic validation of Suc-AAF-AMC, ensuring active concentration accuracy.

Assay Considerations & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis or Free AMC contamination.[1] | Check stock purity. If background >10% of signal, discard stock. Ensure DMSO is anhydrous. |

| Low Signal Intensity | Inner Filter Effect or Quenching. | If [Substrate] > 100 |

| Non-Linear Kinetics | Substrate Depletion. | Ensure <10% of substrate is consumed during the measurement window to maintain initial velocity ( |

| Precipitation in Buffer | "Shock" dilution. | Dilute the DMSO stock into buffer slowly while vortexing. Do not exceed 5% final DMSO concentration in the assay. |

References

-

Stein, R. L., et al. (1987).[1] "Mechanism of Chymotrypsin-Catalyzed Hydrolysis." Biochemistry. (Contextual grounding for kinetic mechanism).

-

Harris, J. L., et al. (2000).[1] "Substrate Specificity of the Proteasome." Chemistry & Biology. (Establishes Suc-AAF-AMC specificity for

5 subunit).

Sources

Application Note: Kinetic Profiling of Chymotrypsin-like Proteases using Suc-AAF-AMC

Abstract & Introduction

This technical guide details the protocol for determining the Michaelis-Menten constants (

Unlike endpoint assays, this continuous kinetic assay offers superior data density and linearity verification. The hydrophobic Phenylalanine (F) residue at the P1 position directs specificity toward chymotrypsin-like active sites, where amide bond cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) reporter.[1]

Key Mechanistic Principle

The non-fluorescent peptide-coumarin conjugate is hydrolyzed by the enzyme, releasing free AMC. The reaction velocity is quantified by monitoring the increase in Relative Fluorescence Units (RFU) over time.

Figure 1: Reaction scheme for the fluorogenic hydrolysis of Suc-AAF-AMC.

Materials & Reagents

| Component | Specification | Storage | Notes |

| Substrate | Suc-AAF-AMC (High Purity) | -20°C (Desiccated) | Dissolve in 100% DMSO to create 10-50 mM Stock.[1] |

| Standard | 7-Amino-4-methylcoumarin (AMC) | -20°C (Dark) | Critical for converting RFU to molarity.[1] |

| Assay Buffer | 50 mM HEPES or Tris-HCl (pH 7.5-8.0) | 4°C | Add 5 mM CaCl |

| Enzyme | Purified Protease | -80°C | Avoid repeated freeze-thaw cycles.[1] Aliquot immediately. |

| Plate | 96-well Black (Flat Bottom) | RT | Black walls minimize background scattering.[1] |

Pre-Assay Validation (The "Trustworthiness" Pillar)[1]

CRITICAL: Do not proceed to kinetics without these two validation steps. RFU values are arbitrary and instrument-dependent; they must be converted to concentration units.

Phase 1: The AMC Standard Curve

We must define the Relationship Factor (

-

Preparation: Prepare a 100

stock of free AMC in Assay Buffer. -

Dilution: Create a serial dilution (0, 0.5, 1, 2.5, 5, 10, 20

) in the exact buffer system used for the assay. -

Measurement: Transfer 100

to the plate. Measure Fluorescence (Ex 380 nm / Em 460 nm). -

Calculation: Plot RFU (y-axis) vs. [AMC] (x-axis). Perform linear regression.

-

Slope =

(RFU/ -

must be

-

Phase 2: Enzyme Linearity Optimization

To measure initial velocity (

-

Fixed Substrate: Use a moderate [S] (e.g., 50

).[1] -

Vary Enzyme: Test 3-4 enzyme concentrations (e.g., 1 nM, 5 nM, 10 nM).

-

Time Course: Monitor RFU every 30-60 seconds for 30 minutes.

-

Selection: Choose the [E] that yields a linear slope for at least 10-15 minutes and provides a signal-to-noise ratio > 5.[1]

Core Protocol: Determination of and [1][2][3]

Experimental Workflow

This workflow utilizes a "Continuous Read" method to ensure high-quality kinetic data.[1]

Figure 2: Step-by-step experimental workflow for kinetic analysis.

Step-by-Step Procedure

-

Substrate Preparation (2X):

-

Plate Setup:

-

Columns 1-2: Buffer Blank (0

Substrate + Enzyme) - Background subtraction. -

Columns 3-4: Substrate Control (Max [S] + Buffer, No Enzyme) - Check for auto-hydrolysis.

-

Columns 5-12: Experimental Wells (Varying [S] + Fixed [E]).

-

Pipette 50

of 2X Substrate into respective wells.

-

-

Reaction Initiation:

-

Pipette 50

of 2X Enzyme solution into the wells. Use a multi-channel pipette to minimize start-time lag. -

Final Volume: 100

.

-

-

Data Acquisition:

-

Immediately place plate in fluorometer (pre-warmed to assay temp, usually 25°C or 37°C).[1]

-

Shake plate: 5 seconds (orbital).

-

Read Kinetics: Ex 380 nm / Em 460 nm, every 45 seconds for 45 minutes.

-

Data Analysis & Calculation

Determine Initial Velocity ( )

For each substrate concentration:

-

Examine the RFU vs. Time plot.

-

Select the linear portion (typically 0–10 mins).

-

Calculate the slope (

). -

Subtract the slope of the "No Enzyme" control if significant.

Convert to Molar Velocity

Use the slope from your AMC Standard Curve (

Non-Linear Regression (Michaelis-Menten)

Do not use Lineweaver-Burk plots for final parameter determination (they distort error structures).[1] Use statistical software (GraphPad Prism, SigmaPlot, R) to fit the data to the Michaelis-Menten equation:

[1]- : Maximum velocity at saturating substrate.[1][2]

-

: Substrate concentration at

Troubleshooting & Scientific Integrity

The Inner Filter Effect (IFE)

Issue: At high concentrations (>50-100

Substrate Depletion

Issue: Curvature in the early part of the progress curve.

Cause:

Photobleaching

Issue: Signal decreases over time even without reaction. Fix: Reduce excitation light intensity or shutter frequency.

References

-

Liu, Y., et al. (2007). "Rapid determination of enzyme kinetics from fluorescence: overcoming the inner filter effect." Journal of Biomedical Optics.

-

Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.[1] (Standard text for enzyme kinetics).

-

Cayman Chemical. "Chymotrypsin Substrate II, Fluorogenic Product Information."

-

AAT Bioquest. "AMC (7-Amino-4-methylcoumarin) Spectrum and Properties."[1]

- Stein, R. L., et al. (1996). "Kinetics of the chymotrypsin-like activity of the proteasome." Biochemistry. (Foundational paper for Suc-AAF-AMC usage in proteasomes).

Sources

Application Note: Continuous Fluorometric Assay for Protease Activity using Suc-AAF-AMC

Abstract & Introduction

This guide details the protocol for the continuous kinetic monitoring of chymotrypsin-like serine protease activity using the fluorogenic substrate Suc-AAF-AMC (Succinyl-Alanyl-Alanyl-Phenylalanyl-7-amino-4-methylcoumarin). Unlike endpoint assays, continuous fluorometry allows for the real-time determination of reaction velocities (

The Suc-AAF-AMC substrate is designed with a Phenylalanine (Phe) residue at the P1 position, making it highly specific for Chymotrypsin , Chymase , and the 20S Proteasome (chymotrypsin-like activity). Upon hydrolytic cleavage of the anilide bond between Phenylalanine and the coumarin moiety, the non-fluorescent substrate releases highly fluorescent 7-amino-4-methylcoumarin (AMC).

Key Advantages:

-

High Sensitivity: Detection limits in the femtomole range.

-

Real-Time Kinetics: Eliminates artifacts associated with stop-solutions.

-

Linearity: Wide dynamic range suitable for high-throughput screening (HTS).

Assay Principle and Mechanism

The assay relies on the specific hydrolysis of the amide bond connecting the tripeptide Suc-Ala-Ala-Phe to the fluorophore AMC. The intact substrate exhibits negligible fluorescence due to the quenching effect of the peptide bond. Proteolytic cleavage releases free AMC, which fluoresces intensely at 460 nm when excited at 380 nm.

Figure 1: Reaction Mechanism

Caption: Mechanism of Suc-AAF-AMC hydrolysis. The protease cleaves the amide bond C-terminal to Phenylalanine, releasing the fluorophore AMC.

Materials and Preparation

Reagents

-

Substrate: Suc-Ala-Ala-Phe-AMC (Purity

98%). -

Standard: 7-Amino-4-methylcoumarin (AMC) reference standard.[1]

-

Enzyme:

-Chymotrypsin (from bovine pancreas) or target protease. -

Buffer Components: Tris-HCl, CaCl

, DMSO (anhydrous), BSA (optional).

Stock Solutions

-

Substrate Stock (10 mM): Dissolve Suc-AAF-AMC in 100% DMSO.

-

Note: Peptides are hydrophobic. Do not attempt to dissolve directly in aqueous buffer. Store at -20°C, protected from light.

-

-

AMC Standard Stock (1 mM): Dissolve free AMC in 100% DMSO.

-

Assay Buffer (pH 7.8):

-

100 mM Tris-HCl

-

10 mM CaCl

(Stabilizes chymotrypsin structure) -

0.05% Tween-20 (Prevents enzyme adsorption to plastics)

-

Adjust pH to 7.8 at 25°C. Filter through 0.22

m membrane.

-

Experimental Design & Optimization

The Inner Filter Effect (IFE)

A common error in fluorescence assays is the Inner Filter Effect , where high concentrations of substrate or colored compounds absorb the excitation or emission light, causing a non-linear signal decrease.[2][3]

-

Mitigation: Keep total absorbance (OD) of the well below 0.05 at

and -

Validation: If doubling the enzyme concentration does not double the rate, suspect IFE or substrate depletion.

Substrate Concentration ( )

For activity screening, the substrate concentration

-

Chymotrypsin

for Suc-AAF-AMC: Typically 20–50 -

Recommendation: Use 50

M final substrate concentration for general screening to ensure saturation (

Detailed Protocol

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the continuous fluorometric protease assay.

AMC Standard Curve (Crucial Step)

Fluorescence Units (RFU) are arbitrary and instrument-dependent. You must run a standard curve to convert RFU to picomoles of product.

-

Prepare a 10

M Intermediate AMC solution in Assay Buffer. -

Pipette according to the table below into a black 96-well plate.

| Standard | AMC (10 | Assay Buffer | Final AMC (pmol/well) |

| Std 1 | 0 | 100 | 0 (Blank) |

| Std 2 | 2 | 98 | 20 |

| Std 3 | 5 | 95 | 50 |

| Std 4 | 10 | 90 | 100 |

| Std 5 | 20 | 80 | 200 |

| Std 6 | 50 | 50 | 500 |

Kinetic Assay Protocol

-

Enzyme Prep: Dilute protease to 2x desired final concentration in Assay Buffer. (e.g., if final target is 10 nM, prep 20 nM).

-

Substrate Prep: Dilute 10 mM DMSO stock to 100

M in Assay Buffer (2x final concentration). Note: This results in 1% DMSO, which is generally tolerated. -

Plate Setup:

-

Sample Wells: 50

L Enzyme + 50 -

Substrate Control (Background): 50

L Buffer + 50 -

Inhibitor Wells (Optional): 40

L Enzyme + 10

-

-

Measurement:

-

Mix by shaking the plate for 5 seconds.

-

Immediately read fluorescence at Ex 380 nm / Em 460 nm .

-

Interval: Every 30–60 seconds.

-

Duration: 30–60 minutes at 25°C or 37°C.

-

Data Analysis

Calculate Slope (Rate)

-

Plot RFU vs. Time (min) for each well.

-

Select the linear portion of the curve (usually the first 5–15 minutes).

-

Calculate the slope (

) using linear regression.

Convert to Specific Activity

-

Standard Curve Slope: Plot RFU (y-axis) vs. AMC amount (pmol) (x-axis). Determine the slope (

). -

Calculate Velocity (

): -

Specific Activity:

(Note: 1 Unit = 1

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| Non-linear rate (curves down) | Substrate depletion or Enzyme instability | Reduce enzyme concentration or shorten measurement time. |

| High Background | Autohydrolysis of substrate | Check Substrate Control. Store substrate in DMSO at -20°C. Use fresh buffer. |

| No Fluorescence | Wrong Filter Set or pH | Ensure Ex/Em is 380/460. AMC fluorescence is pH dependent; ensure pH > 7.0. |

| Inner Filter Effect | Substrate conc. too high | Dilute substrate. If |

References

-

Zimmerman, M., et al. (1977). "Sensitive assays for trypsin, trypsin-like enzymes, and elastase." Analytical Biochemistry, 78(1), 47-51.

-

Sigma-Aldrich. "7-Amino-4-methylcoumarin Product Information."

-

Lakowicz, J. R. (2006).[3] Principles of Fluorescence Spectroscopy. Springer. (Reference for Inner Filter Effect mechanisms).

-

Assay Genie. "Chymotrypsin Activity Assay Kit Protocol."

-

BenchChem. "7-Methylcoumarin Derivatives as Fluorescent Standards."

Sources

Quantifying Protease Activity: A Detailed Guide to Generating a Reliable AMC Standard Curve for Suc-AAF-AMC Assays

Abstract

Fluorogenic assays are a cornerstone of modern enzyme kinetics and inhibitor screening, offering high sensitivity and a continuous readout of activity. The cleavage of peptide substrates conjugated to 7-amino-4-methylcoumarin (AMC) is a widely adopted method for measuring the activity of various proteases. Upon enzymatic cleavage, the highly fluorescent AMC is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity. A critical prerequisite for accurately quantifying this activity is the generation of a precise and reliable AMC standard curve. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on creating a robust AMC standard curve for the quantification of protease activity using the substrate Succinyl-Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin (Suc-AAF-AMC). We delve into the underlying principles, provide detailed protocols, and offer insights into potential pitfalls and troubleshooting, ensuring the generation of high-quality, reproducible data.

Introduction: The "Why" Behind the Standard Curve

The fundamental principle of this assay lies in a "light-on" mechanism. The Suc-AAF-AMC substrate is virtually non-fluorescent because the AMC fluorophore is quenched by the attached peptide.[1] Proteolytic cleavage by an enzyme, such as chymotrypsin, liberates free AMC, a molecule that fluoresces intensely.[2][3][4][5][6] This direct relationship between enzymatic activity and fluorescence signal allows for real-time monitoring of the reaction.[7]

However, the raw fluorescence units (RFU) measured by a fluorometer are arbitrary and can vary between instruments, experiments, and even daily usage. To translate these arbitrary units into a meaningful, quantitative measure of product formation (i.e., moles of AMC), a standard curve is indispensable. This curve acts as a calibration tool, establishing a linear relationship between a known concentration of free AMC and its corresponding fluorescence intensity.[8][9][10] By interpolating the fluorescence values from an enzymatic reaction onto this curve, one can accurately determine the amount of AMC produced and, consequently, the enzyme's activity.

Foundational Concepts & Key Considerations

Before proceeding to the protocol, it is crucial to understand the key factors that can influence the accuracy and reliability of your AMC standard curve.

The Spectroscopic Properties of AMC

7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore.[11] It is essential to use the correct excitation and emission wavelengths to maximize signal and minimize background. While the exact maxima can vary slightly depending on the buffer conditions, they are generally in the range of:

It is best practice to experimentally determine the optimal excitation and emission wavelengths for your specific instrument and buffer system by performing a spectral scan of a known concentration of AMC.

The Inner Filter Effect: A Concentration-Dependent Pitfall

At high concentrations, fluorophores can reabsorb the light they emit, a phenomenon known as the inner filter effect.[13][14] This leads to a non-linear relationship between concentration and fluorescence, ultimately compromising the accuracy of your standard curve. To avoid this, it is critical to work within a concentration range where fluorescence is linearly proportional to the AMC concentration.[15] This is a primary reason for performing serial dilutions to generate the standard curve.

Buffer Composition and Environmental Factors